molecular formula C21H17N3O2S B13570195 N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B13570195
M. Wt: 375.4 g/mol
InChI Key: SYZTWBPKCRNLCK-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique combination of benzodioxin, thienopyrimidine, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the thienopyrimidine and phenyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its combination of benzodioxin, thienopyrimidine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C21H17N3O2S/c1-2-6-14(7-3-1)19-10-16-20(23-13-24-21(16)27-19)22-11-15-12-25-17-8-4-5-9-18(17)26-15/h1-10,13,15H,11-12H2,(H,22,23,24)

InChI Key

SYZTWBPKCRNLCK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

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